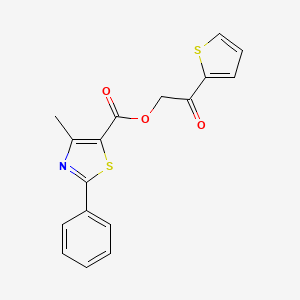

2-氧代-2-(噻吩-2-基)乙基 4-甲基-2-苯基噻唑-5-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

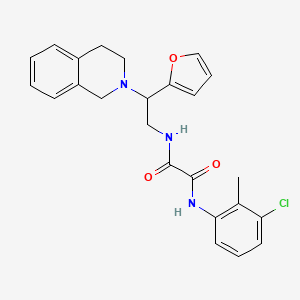

The compound "2-Oxo-2-(thiophen-2-yl)ethyl 4-methyl-2-phenylthiazole-5-carboxylate" is a complex organic molecule that likely contains a thiazole ring, a thiophene moiety, and a carboxylate ester group. While the specific papers provided do not directly discuss this compound, they do provide insights into the synthesis and properties of structurally related compounds, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of related oxazole and thiazole derivatives often involves palladium-catalyzed coupling reactions, as seen in the synthesis of variously substituted oxazoles from ethyl 2-chlorooxazole-4-carboxylate . Similarly, the synthesis of 2-phenyl-3,4-substituted oxazoles from 4-bis(methylthio)methylene-2-phenyloxazol-5-one involves nucleophilic ring-opening followed by cyclization . Direct alkenylation, benzylation, and alkylation of ethyl oxazole-4-carboxylate with different halides have also been achieved using palladium catalysis . These methods could potentially be adapted for the synthesis of the compound , considering the presence of oxazole and thiazole rings in its structure.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For instance, the crystal structure of ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate was determined using single-crystal X-ray diffraction, revealing intramolecular hydrogen bonds and an inverted planar orientation of the molecules . Although the exact structure of "2-Oxo-2-(thiophen-2-yl)ethyl 4-methyl-2-phenylthiazole-5-carboxylate" is not provided, similar analytical techniques could be employed to elucidate its molecular structure.

Chemical Reactions Analysis

The reactivity of oxazole and thiazole derivatives can be quite diverse. For example, ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate can be transformed into various substituted thiazolo[5,4-c]pyridine-7-carboxylates through reactions with aromatic amines and hydrazines . The photochemical reaction of ethyl 2-iodothiazole-5-carboxylate with benzene leads to ethyl 3-phenylisothiazole-4-carboxylate, demonstrating the potential for photo-induced transformations . These examples suggest that "2-Oxo-2-(thiophen-2-yl)ethyl 4-methyl-2-phenylthiazole-5-carboxylate" may also undergo various chemical reactions, potentially leading to a wide range of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazole and thiazole derivatives can be inferred from related compounds. For instance, the photophysical properties of ethyl 2-arylthiazole-5-carboxylates have been studied, showing absorptions due to π→π* transitions and fluorescence possibly due to dual emission from different excited states . The solubility and stability of these compounds can be influenced by their molecular structure, as seen in the conformational equilibrium of 1-oxo-3-thiophen-2-yl-isochroman-4-carboxylic acid methyl ester . These insights can be used to predict the behavior of "2-Oxo-2-(thiophen-2-yl)ethyl 4-methyl-2-phenylthiazole-5-carboxylate" in various environments.

科学研究应用

合成和化学性质

- 一项研究描述了噻吩基化合物的合成,重点介绍了它们在材料科学和有机电子学中创造具有潜在应用的多种分子结构的潜力。这些化合物使用各种光谱方法进行表征,表明它们在设计具有特定光物理性质的新材料方面很有用 (Ahmed 等,2016).

- 另一项研究重点关注了噻吩基化合物的合成和互变异构结构,探索了它们的溶剂化变色行为。这可能对开发在纺织品和传感器中具有特定应用的新染料产生影响 (Karcı & Karcı,2012).

光物理学研究

- 研究了噻唑基化合物的な光物理性质,深入了解了它们在设计具有特定光学性质的荧光探针或材料中的潜在应用。这项研究可能对传感、成像和分子电子学领域产生影响 (Amati 等,2010).

生物应用

- 一项关于噻吩衍生物的合成和生物学评估的研究重点介绍了它们的抗菌活性。此类化合物可以被视为开发新型抗菌剂的先导结构 (Mabkhot 等,2017).

- 评估了噻唑衍生物的抗菌和抗真菌特性,显示出对各种细菌和真菌菌株有良好的活性。这表明在开发新药或农用化学品方面具有潜在的应用 (Desai、Bhatt 和 Joshi,2019).

材料科学和传感

- 基于噻唑羧酸酯开发用于检测活细胞中生物硫醇的荧光探针的研究表明它们在生物医学诊断和分析化学中具有潜在的应用。此类探针可为重要的生物分子提供快速、灵敏和选择性的检测方法 (Wang 等,2017).

属性

IUPAC Name |

(2-oxo-2-thiophen-2-ylethyl) 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3S2/c1-11-15(23-16(18-11)12-6-3-2-4-7-12)17(20)21-10-13(19)14-8-5-9-22-14/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZGNGYZECJMLRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)OCC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxo-2-(thiophen-2-yl)ethyl 4-methyl-2-phenylthiazole-5-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-bromophenyl)-5-(2-(trifluoromethyl)benzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2521094.png)

![ethyl 2-(2-((1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2521101.png)

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2521103.png)

![4,7,8-Trimethyl-2-(3-methylbutyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2521104.png)

![2-(4-fluorophenyl)-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2521105.png)

![6-[(2-Fluorophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2521110.png)

![2-(8-bromo-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-phenethylacetamide](/img/structure/B2521114.png)

![4-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}morpholine](/img/structure/B2521115.png)

![2-chloro-N-[2-(1,3-thiazol-2-yl)propan-2-yl]propanamide](/img/structure/B2521116.png)